molecular formula C9H11NO2 B1354101 4'-Methoxy-N-methylformanilide CAS No. 5279-51-6

4'-Methoxy-N-methylformanilide

Cat. No. B1354101
CAS RN: 5279-51-6
M. Wt: 165.19 g/mol
InChI Key: AOXIKOMIXYQQLL-UHFFFAOYSA-N
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Description

4’-Methoxy-N-methylformanilide is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The InChI code for 4’-Methoxy-N-methylformanilide is 1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4’-Methoxy-N-methylformanilide is a solid at 20 degrees Celsius . It has a molecular weight of 165.19 .

Scientific Research Applications

Nucleophilic Reactivity in Organic Synthesis

4-Methoxy-N-methylformanilide shows unique nucleophilic reactivity useful in organic synthesis. It forms 1:2 quinoline adducts when reacted with diethyl acetylenedicarboxylate, demonstrating its utility in creating complex organic structures (Cheng, Yang, & Meth-Cohn, 2003).

Acylation Reactions

Methoxy-substituted derivatives of 4'-Methoxy-N-methylformanilide are used in acylation reactions, expanding the range of functional groups in organic molecules. This demonstrates its versatility in modifying chemical structures for various applications (Yamaguchi et al., 1984).

Formylation and Glyoxylation Reactions

This compound is significant in the formylation and glyoxylation reactions of nucleophilic aromatic compounds. These reactions are crucial in synthesizing a wide range of products, including aldehydes and arylglyoxylates (Downie, Earle, Heaney, & Shuhaibar, 1993).

DNA Binding Studies

Studies have examined the DNA-binding characteristics of drugs related to 4'-Methoxy-N-methylformanilide, contributing to our understanding of how these compounds interact with biological molecules (Waring, 1976).

Enhancement of Acaricide Toxicity

4'-Methoxy-N-methylformanilide enhances the toxicity of acaricides to pests like Tetranychus urticae, indicating its potential use in pest control strategies (Knowles & El-Sayed, 1985).

Environmental Fate Studies

Its derivatives are studied to understand the environmental fate of compounds like 2,4‐dinitroanisole (DNAN), aiding in assessing the environmental impact of various chemicals (Olivares et al., 2013).

Cytotoxicity and Autophagy Induction

Research involving derivatives of 4'-Methoxy-N-methylformanilide has contributed to understanding the mechanisms of cytotoxicity and autophagy induction in cell models, aiding in drug development (Zhang et al., 2018).

Importance in Molecular Studies

The compound's derivatives have been used to study molecular interactions, such as in the case of O4-methylthymidine, providing insights into genetic and molecular biology (Brennan et al., 1986).

Reactivity in Chemical Synthesis

4'-Methoxy-N-methylformanilide demonstrates unique reactivity in the synthesis of β-keto Weinreb amides and unsymmetrical ketones, highlighting its role in complex chemical syntheses (Nugent & Schwartz, 2016).

Photopolymerization Processes

Its derivatives are used in photopolymerization processes, contributing to the development of new materials and technologies (Guillaneuf et al., 2010).

Safety And Hazards

The safety data sheet for N-Methylformamide, a related compound, suggests that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing mist or vapors, avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXIKOMIXYQQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461869
Record name 4'-Methoxy-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-N-methylformanilide

CAS RN

5279-51-6
Record name 4'-Methoxy-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Cheng, H Yang, O Meth-Cohn - Chemical communications, 2003 - pubs.rsc.org
… It is noteworthy that an azepine 8 (24–26%) also formed from the 4-methyl- or from the 4-methoxy-N-methylformanilide 1, in the absence of diethyl acetylenedicarboxylate. …
Number of citations: 3 pubs.rsc.org
H Taneda, K Inamoto, Y Kondo - Chemical Communications, 2014 - pubs.rsc.org
… TMAF as a fluoride source and 4′-methoxy-N-methylformanilide as an electrophile (2b) … smooth condensation was demonstrated for 4′-methoxy-N-methylformanilide by the use of …
Number of citations: 25 pubs.rsc.org
H King, IM Tonkin - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
The aim of this investigation was the development by chemical synthesis of the novel discovery that p-tolylguanidine nitrate had a very slight retarding action on a sporozoite-induced …
Number of citations: 51 pubs.rsc.org
Y Cheng, S Goon, O Meth-Cohn - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… c MeOMFA = 4-methoxy-N-methylformanilide. d DEF = diethylformamide. e NFM = N-… When 4-methoxy-N-methylformanilide was converted into the trimer, however, the product proved …
Number of citations: 5 pubs.rsc.org

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